5-Bromo-2-(dimethylamino)-3-methoxypyridine
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Overview
Description
5-Bromo-2-(dimethylamino)-3-methoxypyridine is a heterocyclic organic compound that contains a pyridine ring substituted with bromine, dimethylamino, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(dimethylamino)-3-methoxypyridine typically involves the bromination of 2-(dimethylamino)-3-methoxypyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(dimethylamino)-3-methoxypyridine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.
Reduction: The compound can undergo reduction reactions to remove the bromine atom or reduce the pyridine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar solvents like dimethylformamide or ethanol.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents such as acetonitrile or dichloromethane.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed
Nucleophilic substitution: Substituted pyridine derivatives with various functional groups replacing the bromine atom.
Oxidation: N-oxide derivatives of this compound.
Reduction: Dehalogenated or reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-2-(dimethylamino)-3-methoxypyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(dimethylamino)-3-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and dimethylamino groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(dimethylamino)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-chloro-4-(dimethylamino)pyrimidine: Contains an additional chlorine atom and a pyrimidine ring.
5-Bromo-2-(isopropylamino)pyrimidine: Substituted with an isopropylamino group instead of a dimethylamino group.
Uniqueness
5-Bromo-2-(dimethylamino)-3-methoxypyridine is unique due to the presence of both dimethylamino and methoxy groups on the pyridine ring, which can influence its reactivity and interactions with other molecules
Properties
IUPAC Name |
5-bromo-3-methoxy-N,N-dimethylpyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-11(2)8-7(12-3)4-6(9)5-10-8/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRHYILZZPGVJSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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